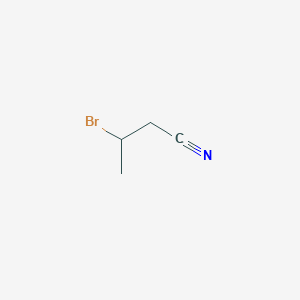

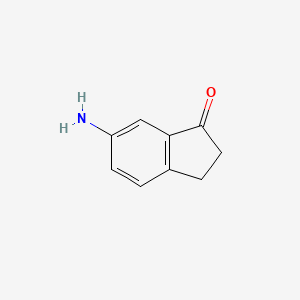

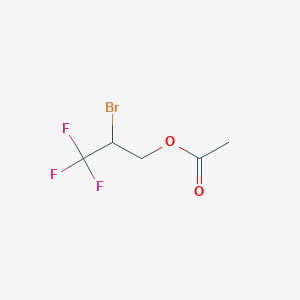

![molecular formula C26H19N3O6S2 B1268270 2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]- CAS No. 57322-42-6](/img/structure/B1268270.png)

2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-

説明

The compound under discussion is part of a broader family of naphthalene derivatives, which are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. These compounds are particularly valued for their azo coupling reactions, which are pivotal in dye manufacture, offering a spectrum of colors for textiles and other materials.

Synthesis Analysis

The synthesis of naphthalene derivatives involves complex chemical reactions, often starting with basic naphthalene or its simple derivatives as substrates. For instance, the synthesis of diazapyrenes and triazapyrenes from naphthalenediamine with triazine in the presence of carbonyl compounds illustrates the multi-component reactions that can be involved in creating complex naphthalene-based compounds (Aksenov et al., 2008).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives, including the compound , is characterized by a conjugated system that contributes to their stability and color properties. These structures can be modified through diazotization, azo coupling, and sulfonation reactions to achieve desired physicochemical properties.

Chemical Reactions and Properties

Naphthalene sulfonic acids and their derivatives undergo various chemical reactions, including sulfonation, nitration, and coupling reactions. These processes are essential for the synthesis of azo dyes and other materials with specific properties. A study on the synthesis of antihalation dye-5,6-Diamino-1,3-naphthalenedisulfonic acid Fe complex showcases the complex reactions involved in producing functional dyes (Z. Zhi, 2002).

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as solubility, melting point, and thermal stability, are critical for their application in various industries. These properties are influenced by the molecular structure and substituent groups present in the compound.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under different conditions, and the ability to form complexes with metals, define the utility of naphthalene derivatives in applications ranging from dyes to pharmaceuticals. For example, the synthesis and evaluation of naphthalenesulfonic acid derivatives highlight their potential as anti-HIV agents, showcasing their bioactivity and chemical functionality (Mohan et al., 1991).

科学的研究の応用

Synthesis and Characterization in Chemistry

- A study explored the synthesis of diazo compounds, including a variant of 2,7-Naphthalenedisulfonic acid, and their applications in creating Schiff base ligands for Cu(II), Ni(II), and Co(II) complexes. These compounds have potential applications in various chemical processes (Tunçel & Serin, 2005).

Enhancing Dye Properties

- Incorporating anions of Acid Red 114 dye, a derivative of 2,7-Naphthalenedisulfonic acid, into a ZnAl-layered double hydroxides matrix was shown to improve thermal stability and light fastness of the dye. This has significant implications for the dye industry in terms of product longevity and quality (Zhu, Wang, Tang, Feng, & Li, 2012).

Antihalation Dye Synthesis

- Research on the synthesis of antihalation dyes, specifically 5,6-Diamino-1,3-naphthalenedisulfonic acid and its Fe(III) complex, highlights the use of 2,7-Naphthalenedisulfonic acid derivatives in developing photographic and imaging technologies (Zhi, 2002).

Potential Anti-AIDS Agents

- Derivatives of 2,7-Naphthalenedisulfonic acid were studied for their inhibitory effects on HIV-1 and HIV-2. These compounds showed promising results as potential anti-HIV agents, opening avenues for new drug development (Mohan, Singh, & Baba, 1991).

Corrosion Inhibitive Properties

- Studies have shown that organic molecules like 2,7-naphthalenedisulfonic acid can act as cathodic corrosion inhibitors. This has implications for protecting metals and alloys in industrial applications (Vračar & Draẑić, 2002).

Environmental Applications

- The extraction and detection of naphthalenesulfonates, including 2,7-naphthalenedisulfonic acid derivatives, in industrial effluents using advanced chromatography techniques has been documented. This research is vital for environmental monitoring and pollution control (Alonso, Castillo, & Barceló, 1999).

特性

IUPAC Name |

3-[(4-anilinonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O6S2/c30-36(31,32)20-11-10-17-15-25(26(37(33,34)35)16-18(17)14-20)29-28-24-13-12-23(21-8-4-5-9-22(21)24)27-19-6-2-1-3-7-19/h1-16,27H,(H,30,31,32)(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHIEJHQLIHWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N=NC4=C(C=C5C=C(C=CC5=C4)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40886224 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]- | |

CAS RN |

57322-42-6 | |

| Record name | 3-[2-[4-(Phenylamino)-1-naphthalenyl]diazenyl]-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57322-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

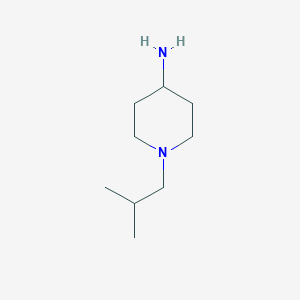

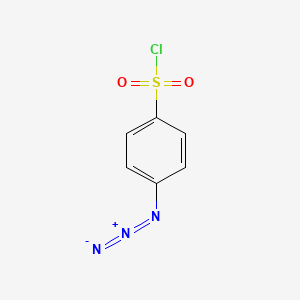

![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)